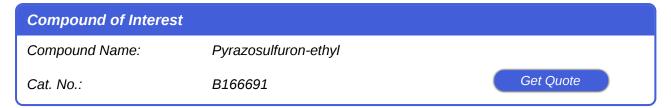


An In-depth Technical Guide to Pyrazosulfuronethyl (CAS No. 93697-74-6)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the herbicide **Pyrazosulfuron-ethyl**, focusing on its physicochemical properties, mechanism of action, experimental protocols, and toxicological profile. The information is intended to support research, development, and safety assessment activities.

Physicochemical Properties

Pyrazosulfuron-ethyl is a colorless crystalline solid belonging to the sulfonylurea class of herbicides.[1][2] Its key physicochemical properties are summarized in the table below, providing essential data for formulation development, environmental fate studies, and analytical method development.



Property	Value	References
CAS Number	93697-74-6	N/A
Molecular Formula	C14H18N6O7S	[3]
Molecular Weight	414.4 g/mol	[2][3]
Appearance	Colorless crystalline solid	
Melting Point	177.8–182 °C	-
Density	1.46 g/cm³ (at 20 °C)	-
Vapor Pressure	4.2 × 10 ⁻⁵ mPa (at 25 °C)	-
Water Solubility	9.76 - 14.5 mg/L (at 20-25 °C)	-
Solubility in Organic Solvents (g/L at 20 °C)	Chloroform: 200- 234.4Acetone: 31.7- 33.7Benzene: 15.6Methanol: 0.7-4.32Hexane: 0.0185-0.2	
Octanol-Water Partition Coefficient (logP)	3.16	_
рКа	3.7	_
Stability	Stable at 50 °C for 6 months. Unstable in acidic or alkaline media.	

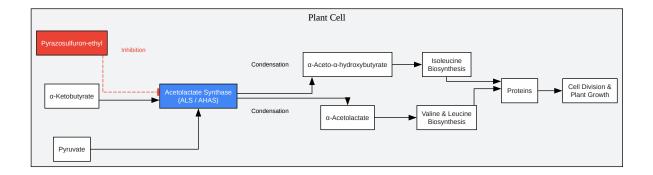
Mechanism of Action

Pyrazosulfuron-ethyl is a selective, systemic herbicide that is absorbed by the roots and/or leaves of plants and translocated to the meristems. Its herbicidal activity stems from the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).

ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids: valine, leucine, and isoleucine. By inhibiting ALS, **Pyrazosulfuron-ethyl** disrupts protein synthesis, which in turn halts cell division and plant growth, ultimately leading to the death of susceptible



weeds. The selectivity of **Pyrazosulfuron-ethyl** in crops like rice is due to its rapid metabolism within the crop plant, primarily through the demethylation of its methoxy group.



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Mechanism of Pyrazosulfuron-ethyl via ALS inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of **Pyrazosulfuron-ethyl**.

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol is adapted from methodologies used for sulfonylurea herbicides to determine the in vitro inhibitory effect of **Pyrazosulfuron-ethyl** on the ALS enzyme.

- 1. Enzyme Extraction:
- Harvest fresh, young leaves (e.g., from 8-10 leaf stage seedlings) of the target weed species.

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- Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
- Homogenize the powdered tissue in a cold extraction buffer (e.g., 100 mM potassium phosphate buffer pH 7.5, containing 10 mM sodium pyruvate, 5 mM magnesium chloride, 10% v/v glycerol, 1 mM EDTA, 10 mM cysteine, and 1% w/v polyvinylpolypyrrolidone).
- Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
- Collect the supernatant containing the crude ALS enzyme extract.

2. ALS Activity Assay:

- Prepare a reaction mixture containing extraction buffer, 20 mM valine, 20 mM leucine, 100 mM sodium pyruvate, 10 mM magnesium chloride, 1 mM thiamine pyrophosphate, and 10 μM FAD.
- Prepare serial dilutions of **Pyrazosulfuron-ethyl** in a suitable solvent (e.g., acetone, ensuring the final solvent concentration in the assay is minimal, typically <1%).
- Add the enzyme extract to the reaction mixture with and without (control) varying concentrations of Pyrazosulfuron-ethyl.
- Incubate the reaction at 37°C for 60-90 minutes.
- Stop the reaction by adding sulfuric acid (e.g., 6 N H₂SO₄). This step also initiates the decarboxylation of the product, acetolactate, to acetoin.
- Incubate at 60°C for 15 minutes to allow for complete conversion to acetoin.
- Add a solution of creatine and α-naphthol and incubate at 60°C for another 15 minutes to develop a colored complex.
- Measure the absorbance of the solution at 530 nm using a spectrophotometer.
- Calculate the enzyme activity as the rate of acetoin formation. Determine the herbicide concentration that inhibits 50% of the enzyme activity (I₅₀ value) by plotting the percentage of inhibition against the logarithm of the herbicide concentration.



Herbicidal Efficacy Bioassay in a Controlled Environment

This protocol outlines a greenhouse-based experiment to evaluate the pre-emergence and post-emergence herbicidal efficacy of **Pyrazosulfuron-ethyl**.

- 1. Plant Material and Growth Conditions:
- Select target weed species commonly found in rice fields (e.g., Echinochloa colona, Cyperus difformis, Monochoria vaginalis).
- Sow weed seeds in pots or trays filled with a sterilized soil mix (e.g., loam, sand, and peat).
- Grow plants in a greenhouse under controlled conditions (e.g., 28/22°C day/night temperature, 14-hour photoperiod, and adequate humidity).
- 2. Herbicide Application:
- Pre-emergence: Apply Pyrazosulfuron-ethyl one day after sowing the weed seeds.
- Post-emergence: Apply the herbicide when the weeds have reached a specific growth stage (e.g., 2-4 leaf stage).
- Prepare a stock solution of a **Pyrazosulfuron-ethyl** formulation (e.g., 10% Wettable Powder) and make serial dilutions to achieve a range of application rates (e.g., 15, 20, 25, 30 g a.i./ha).
- Apply the herbicide solution evenly over the pots using a laboratory track sprayer calibrated to deliver a specific volume (e.g., 500 L/ha).
- Include an untreated control and a positive control (e.g., another standard herbicide or manual weeding) for comparison.
- 3. Data Collection and Analysis:
- Assess phytotoxicity at regular intervals (e.g., 7, 14, and 21 days after treatment) using a 0-100% visual rating scale, where 0 represents no injury and 100 represents complete plant



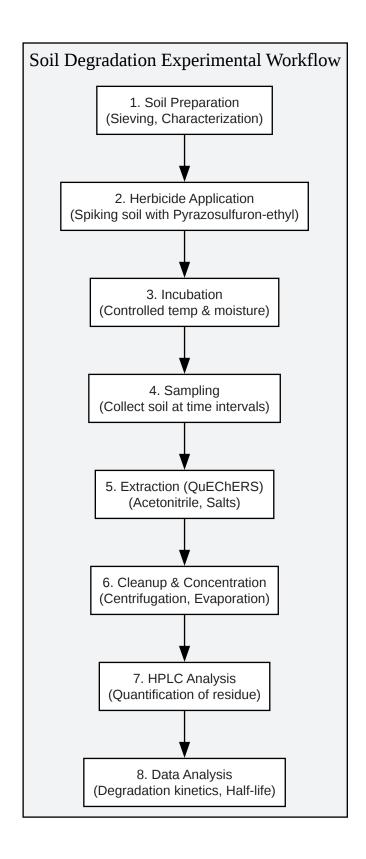
death.

- At the end of the experiment (e.g., 21-28 days after treatment), harvest the above-ground biomass of the weeds.
- Dry the biomass in an oven at 70°C to a constant weight and record the dry weight.
- Calculate the percent weed control or biomass reduction relative to the untreated control.
- Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a mean separation test) to determine the effective dose.

Soil Degradation Study

This protocol describes a laboratory experiment to determine the degradation rate and half-life of **Pyrazosulfuron-ethyl** in soil.





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Workflow for a soil degradation study of **Pyrazosulfuron-ethyl**.



- 1. Soil Preparation and Spiking:
- Collect soil from a relevant agricultural field (e.g., a paddy field). Air-dry and sieve it (e.g., through a 2 mm mesh).
- Characterize the soil for properties like pH, organic matter content, and texture.
- Fortify a known weight of the soil with a standard solution of **Pyrazosulfuron-ethyl** to achieve a specific concentration (e.g., 10 ppm).
- 2. Incubation and Sampling:
- Incubate the treated soil in the dark under controlled temperature and moisture conditions (e.g., 25°C and 60% of water holding capacity).
- Collect soil samples at predetermined time intervals (e.g., 0, 3, 7, 15, 30, and 60 days after application).
- 3. Extraction (Modified QuEChERS Method):
- Place a 10 g soil sample into a 50 mL centrifuge tube.
- Add a specific volume of water to disperse the soil.
- Add 1% acetic acid in acetonitrile, followed by anhydrous magnesium sulfate (MgSO₄) and sodium acetate (NaOAc).
- Shake vigorously for 1-2 minutes.
- Centrifuge at high speed (e.g., 4000 rpm) for 5 minutes.
- 4. Cleanup and Analysis:
- Take an aliquot of the acetonitrile supernatant. The original QuEChERS method's d-SPE cleanup with PSA and C18 is sometimes omitted for Pyrazosulfuron-ethyl as it can lead to low recoveries.



- Evaporate the solvent and redissolve the residue in a suitable solvent for HPLC analysis (e.g., acetonitrile).
- Quantify the concentration of Pyrazosulfuron-ethyl using a High-Performance Liquid Chromatography (HPLC) system equipped with a UV or PDA detector. A typical mobile phase is a mixture of acetonitrile and water (e.g., 70:30 v/v) with a C18 column.
- 5. Data Analysis:
- Plot the concentration of **Pyrazosulfuron-ethyl** against time.
- Calculate the degradation rate constant (k) and the half-life ($t_1/2$) assuming first-order kinetics using the formula: $t_1/2 = \ln(2)/k$.

Acute Oral Toxicity Study (OECD 423)

This study is performed to assess the acute toxicity of a substance after a single oral dose. The protocol follows the OECD Guideline 423 (Acute Toxic Class Method).

- 1. Test Animals and Housing:
- Use healthy, young adult rats (e.g., Wistar strain), typically females as they are often slightly more sensitive.
- House the animals individually in a controlled environment with a 12-hour light/dark cycle and access to standard diet and water (except for pre-dosing fasting).
- 2. Dosing Procedure:
- Fast the animals overnight prior to dosing.
- The method uses a stepwise procedure with a group of 3 animals per step.
- Start with a dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The
 starting dose is chosen based on available information about the substance's toxicity. For
 Pyrazosulfuron-ethyl, a starting dose of 300 mg/kg has been used.
- Administer the test substance as a single dose by oral gavage.



• The outcome of the first group (number of mortalities) determines the dose for the next group (if needed). If no mortality occurs at 2000 mg/kg, the study is concluded.

3. Observations:

- Observe animals for mortality, clinical signs of toxicity, and behavioral changes frequently on the day of dosing and at least once daily for 14 days.
- Record the body weight of each animal shortly before dosing and at least weekly thereafter.
- At the end of the 14-day observation period, euthanize all surviving animals and perform a
 gross necropsy.

4. Data Analysis:

• The method allows for the classification of the substance into one of the Globally Harmonized System (GHS) categories for acute toxicity based on the observed mortality at the different dose levels. It provides a range for the LD₅₀ rather than a precise point estimate.

Acute Immobilization Test on Daphnia magna (OECD 202)

This study is designed to determine the acute toxicity of a substance to the aquatic invertebrate Daphnia magna. The protocol follows OECD Guideline 202.

1. Test Organisms and Culture:

- Use young daphnids (<24 hours old) from a healthy, in-house culture.
- Culture the daphnids in a suitable medium (e.g., Elendt M7 medium) under controlled temperature (18-22°C) and lighting (e.g., 16-hour light/8-hour dark cycle).

2. Test Procedure:

 Expose groups of daphnids (e.g., 4 replicates of 5 daphnids each) to a series of at least five concentrations of the test substance.



- For poorly water-soluble substances like **Pyrazosulfuron-ethyl**, a Water Accommodated Fraction (WAF) may be prepared.
- The test is conducted in glass vessels, providing at least 2 mL of test solution per daphnid.
- Maintain the exposure for 48 hours under the same controlled conditions as the culture. The test is typically static (no renewal of the test solution).
- 3. Observations and Endpoints:
- Record the number of immobilized daphnids in each vessel at 24 and 48 hours.
 Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
- Measure water quality parameters such as pH and dissolved oxygen at the beginning and end of the test.
- 4. Data Analysis:
- Calculate the concentration of the test substance that immobilizes 50% of the daphnids (EC₅₀) at 48 hours, along with 95% confidence limits, using appropriate statistical methods (e.g., probit analysis).

Herbicidal Activity

Pyrazosulfuron-ethyl provides broad-spectrum control of annual and perennial broad-leaved weeds and sedges in rice cultivation. It is effective as both a pre-emergence and early post-emergence herbicide.



Target Weeds	Typical Application Rate (g a.i./ha)	Crop	References
Broadleaf Weeds (Ludwigia parviflora, Monochoria vaginalis, Eclipta alba)	15 - 30	Transplanted & Direct- Seeded Rice	
Sedges (Cyperus difformis, Cyperus iria)	15 - 30	Transplanted & Direct- Seeded Rice	
Grasses (Echinochloa colona, Echinochloa crusgalli, Leptochloa chinensis)	15 - 30	Transplanted & Direct- Seeded Rice	

Toxicology

Pyrazosulfuron-ethyl exhibits low acute toxicity to mammals. The primary health effects observed in animal studies at higher doses involve the liver and blood. No evidence of neurotoxicity, carcinogenicity, or genotoxicity has been reported.



Test Type	Species	Route	Value	References
Acute Oral LD50	Rat	Oral	> 5000 mg/kg	_
Acute Oral LD50	Mouse	Oral	> 5000 mg/kg	_
Acute Dermal	Rat	Dermal	> 2000 mg/kg	
Acute Inhalation	Rat	Inhalation	> 3.9 mg/L	
Acute Immobilization EC ₅₀ (48h)	Daphnia magna	Aquatic	> 40 ppm (TLm, 3h)	
Acute Toxicity LC ₅₀ (96h)	Rainbow Trout	Aquatic	> 180 mg/L	
Acute Toxicity LC ₅₀ (96h)	Bluegill Sunfish	Aquatic	> 180 mg/L	
No Observed Adverse Effect Level (NOAEL)	Dog	Oral (1-year chronic)	1 mg/kg bw/day	
Acceptable Daily Intake (ADI)	Human	N/A	0.01 mg/kg bw/day	_

Environmental Fate

Pyrazosulfuron-ethyl is considered a short-lived compound in the soil environment. Its degradation is influenced by factors such as soil pH, moisture, and microbial activity, with faster degradation occurring in acidic conditions and non-sterile soils.



Parameter	Medium	Value	References
Soil Half-Life (DT50)	Rice-planted soil	5.5 - 13.9 days	
Soil Half-Life (DT50)	Unplanted soil	6.9 days	-
Water Half-Life (DT50)	pH 4 Buffer	2.6 days	-
Water Half-Life (DT50)	pH 7 Buffer	19.4 days	-
Primary Degradation Pathway	Soil & Water	Cleavage of sulfonylurea bridge, hydrolysis, demethylation of methoxy group.	_
Major Metabolites	Soil	Ethyl 5- (aminosulfonyl)-1- methyl-1-H-pyrazole- 4-carboxylate; 5- [({[(4,6-dimethoxy-2 pyrimidinyl)-amino]- carbonyl} amino)- sulfonyl]-1-methyl-1H- pyrazole-4-carboxylic acid; 2-amino-4,6- dimethoxy pyrimidine.	

Conclusion

Pyrazosulfuron-ethyl is a highly effective sulfonylurea herbicide with a well-defined mechanism of action and a favorable toxicological and environmental profile when used as directed. This guide provides foundational technical data and standardized protocols to assist researchers in further studies related to its efficacy, safety, and environmental impact. The detailed methodologies for bioassays, degradation studies, and toxicological assessments offer a framework for robust scientific investigation.



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